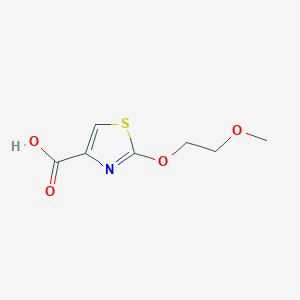

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid

Descripción

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid is a thiazole-derived carboxylic acid characterized by a methoxyethoxy substituent at the 2-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. The methoxyethoxy group may enhance solubility compared to purely hydrophobic substituents, a feature critical for bioavailability in medicinal chemistry applications .

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-11-2-3-12-7-8-5(4-13-7)6(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWJIOOWYMHXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxyethoxy group enhances its solubility and bioavailability, making it a suitable candidate for further biological evaluation.

Research indicates that compounds with thiazole moieties often exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and bacterial growth.

- Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, contributing to their anticancer properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives:

- Cell Line Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines, such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). For instance, a related compound demonstrated an IC50 value in the low nanomolar range against prostate cancer cells, indicating potent antiproliferative activity .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry assays have confirmed significant increases in apoptotic markers in treated cell lines .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are also noteworthy:

- Broad-Spectrum Activity : Thiazole compounds have been evaluated for their activity against various Gram-positive and Gram-negative bacteria. For example, one study reported an MIC (Minimum Inhibitory Concentration) value as low as 0.5 µg/mL against Acinetobacter baumannii, a pathogen on the WHO priority list .

- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole derivatives showed that modifications to the thiazole core significantly impacted their antiproliferative activity against melanoma and prostate cancer cell lines. The most effective compounds exhibited IC50 values ranging from 0.7 to 1.0 μM, highlighting the importance of structural optimization .

Case Study 2: Antimicrobial Evaluation

In another investigation focused on this compound's antibacterial properties, the compound was tested against multiple resistant strains. Results indicated strong activity against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC value demonstrating its potential as a therapeutic agent in treating resistant infections .

Data Tables

| Compound Name | IC50 (μM) | Target | Activity Type |

|---|---|---|---|

| This compound | 0.5 | Acinetobacter baumannii | Antimicrobial |

| Related Thiazole Derivative | 0.7 - 1.0 | Prostate Cancer | Anticancer |

| SMART Compounds | Low nM | Melanoma | Anticancer |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that thiazole derivatives, including 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that modifications of thiazole compounds led to enhanced activity against melanoma and prostate cancer cells. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the thiazole ring improved the compounds' efficacy, with IC50 values reaching as low as 0.021 μM for some derivatives .

2. Anti-inflammatory and Antimicrobial Properties

The compound has been explored for its potential as an anti-inflammatory agent. Its derivatives have shown promise in inhibiting inflammatory pathways and microbial growth, making them suitable candidates for developing new therapeutic agents targeting inflammatory diseases and infections .

Agricultural Chemistry

1. Agrochemical Formulations

this compound is utilized in the formulation of agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides contributes to improved crop yields and protection against pests . This application is particularly relevant in the context of sustainable agriculture, where the need for effective yet environmentally friendly solutions is paramount.

Material Science

1. Advanced Materials Development

The compound's unique chemical properties have led to its investigation in material science, particularly in creating advanced polymers and coatings. These materials can exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Research

1. Enzyme Interaction Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Understanding these interactions is crucial for elucidating complex biological systems and developing targeted therapies .

Analytical Chemistry

1. Chromatographic Standards

The compound is employed as a standard in chromatographic techniques, facilitating accurate analysis of similar compounds in various samples. This application is essential for quality control in pharmaceutical manufacturing and environmental monitoring .

Case Study 1: Anticancer Efficacy

A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines, revealing that structural modifications significantly enhanced their anticancer properties. The most potent derivatives demonstrated IC50 values comparable to established anticancer agents like Colchicine .

Case Study 2: Agrochemical Efficacy

Field trials conducted with thiazole-based agrochemicals showed a marked improvement in crop yield compared to traditional formulations. The incorporation of this compound into these formulations resulted in better pest control and reduced chemical runoff into surrounding ecosystems .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Solubility : The methoxyethoxy group likely improves water solubility compared to aryl-substituted analogs like 2-(4-methylphenyl)-thiazole-4-carboxylic acid .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) may increase acidity of the carboxylic acid moiety, influencing binding to biological targets.

- Synthetic Accessibility : Compounds with simple alkyl/ether substituents (e.g., methoxyethoxy) are typically synthesized via condensation or coupling reactions, similar to methods in .

Key Observations :

- Anticancer Potential: Aryl-substituted thiazoles (e.g., trimethoxyphenyl in ) show potent anticancer activity, suggesting that the methoxyethoxy variant may similarly target proliferative pathways.

- Antimicrobial Efficacy : Hydrazine-linked thiazoles in exhibit broad-spectrum activity, indicating that functional group diversity (e.g., methoxyethoxy vs. hydrazinyl) can tailor selectivity.

- Enzyme Inhibition : Peptide-thiazole hybrids () demonstrate the versatility of thiazole-carboxylic acids in targeting enzymes like metallo-β-lactamases.

Métodos De Preparación

Cyclization and Ring Formation

A common approach starts with pyruvic acid derivatives or L-cysteine hydrochloride as raw materials. For example, pyruvic acid can be brominated to form bromopyruvic acid, which then undergoes cyclization with thioformamide to yield thiazole-4-carboxylic acid derivatives.

Alternatively, L-cysteine hydrochloride is condensed with appropriate aldehydes or nitriles to form thiazolidine or thiazole intermediates. This condensation is performed under mild conditions (ambient temperature, aqueous or alcoholic media) and leads to the formation of 2-substituted thiazolidine-4-carboxylic acids, which are precursors to the target compound.

In the context of SMART compounds (4-substituted methoxylbenzoyl-aryl-thiazoles), structural modifications include the introduction of methoxyethoxy groups to enhance biological activity. These groups are often introduced via alkylation or coupling reactions using appropriate methoxyethoxy-containing reagents.

Esterification

Esterification is a key step to convert carboxylic acid intermediates to more reactive esters, facilitating subsequent oxidation and functionalization. For example, thiazolidine-4-carboxylic acid can be esterified by stirring with methanol under dry hydrogen chloride gas saturation at room temperature for 12 hours. The ester hydrochloride salt precipitates upon addition of ether and is then isolated by filtration and dehydrochlorination to yield methyl thiazolidine-4-carboxylate with high yield (around 89%).

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Thiazolidine-4-carboxylic acid + Methanol + HCl (dry gas) | Room temp, 12 h, ether precipitation | Methyl thiazolidine-4-carboxylate | 89% |

Oxidation to Aromatic Thiazole

Oxidation converts the saturated thiazolidine ring to the aromatic thiazole. This is typically achieved by treating methyl thiazolidine-4-carboxylate with manganese dioxide (MnO2) in acetonitrile at 60–100°C for 24–72 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure to afford methyl thiazole-4-carboxylate.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | Methyl thiazolidine-4-carboxylate + MnO2 + Acetonitrile | 60–80°C, 24–72 h, stirring | Methyl thiazole-4-carboxylate | 80.8% |

The molar ratio of substrate to MnO2 is typically between 1:20 to 1:26, and substrate to acetonitrile is about 1:200 to 1:230.

Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of the methyl ester to the free acid. This is carried out by refluxing methyl thiazole-4-carboxylate in 10% aqueous sodium hydroxide for 1 hour, followed by acidification with hydrochloric acid to pH 3 to precipitate the acid. The solid is filtered, washed, and dried to give thiazole-4-carboxylic acid.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| Hydrolysis | Methyl thiazole-4-carboxylate + NaOH (10%) | Reflux 1 h, acidify to pH 3 | Thiazole-4-carboxylic acid | Molar ratio NaOH:substrate 2.0–2.9 |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | Pyruvic acid or L-cysteine hydrochloride | Bromination (if pyruvic acid), then cyclization with thioformamide or benzaldehydes | Thiazole-4-carboxylic acid derivatives | Variable | Base for further functionalization |

| 2 | Esterification | Thiazolidine-4-carboxylic acid | Methanol, dry HCl gas, room temp, 12h | Methyl thiazolidine-4-carboxylate | 89 | Prepares ester for oxidation |

| 3 | Oxidation | Methyl thiazolidine-4-carboxylate | MnO2, acetonitrile, 60–80°C, 24–72h | Methyl thiazole-4-carboxylate | 80.8 | Aromatizes thiazole ring |

| 4 | Hydrolysis | Methyl thiazole-4-carboxylate | 10% NaOH aqueous, reflux 1h, acidify pH 3 | Thiazole-4-carboxylic acid | High | Final acid product |

| 5 | Substitution | Thiazole-4-carboxylic acid or derivatives | Reaction with 2-methoxyethoxy reagents | 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid | Variable | Introduction of methoxyethoxy group |

Research Findings and Notes

- The use of L-cysteine hydrochloride as a starting material is cost-effective and simplifies the synthetic route by combining condensation, esterification, oxidation, and hydrolysis steps.

- Oxidation with manganese dioxide is a mild and effective method to aromatize the thiazole ring without over-oxidation or decomposition.

- Esterification under dry HCl gas saturation provides high yields of methyl esters, which are crucial intermediates for subsequent oxidation and substitution steps.

- Introduction of the 2-(2-methoxyethoxy) substituent is typically achieved through nucleophilic substitution or coupling reactions on the thiazole intermediate, often under mild conditions to preserve the sensitive thiazole ring.

- Structural analogues of this compound, such as 4-substituted methoxylbenzoyl-aryl-thiazoles, have been synthesized using similar strategies, demonstrating the versatility of this synthetic approach for medicinal chemistry applications.

Q & A

Q. How can computational methods guide derivatization for novel applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict reactivity at the thiazole C5 position for electrophilic substitutions. and suggest coupling with aryl boronic acids (Suzuki-Miyaura) or amines (EDCI-mediated) to generate libraries. Virtual screening against the ChEMBL database identifies analogs with improved LogP (target: 2–3) and solubility (≥50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.